A Multi-Modal Analytical Approach to the Structural Elucidation of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
A Multi-Modal Analytical Approach to the Structural Elucidation of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS: 1247859-37-5), a molecule of interest in pharmaceutical and chemical research.[1][2] Cyclopropane carboxylic acid derivatives are a significant class of compounds, often utilized as versatile building blocks in drug design due to the unique conformational constraints and metabolic stability imparted by the three-membered ring.[3] This document moves beyond a simple recitation of protocols, instead detailing the strategic integration of multiple analytical techniques. We will explore the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Crystallography provides a self-validating system for unambiguous structure confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and logical framework for characterizing novel small molecules.
Introduction: The Molecular Challenge
The target molecule, 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, possesses a compact yet functionally dense structure. Its molecular formula is C₁₁H₁₀FNO₃ with a molecular weight of 223.2 g/mol .[1][4] The structure combines a strained cyclopropane ring, a flexible carboxylic acid group, a rigid fluorophenyl ring, and an amide linker. The precise arrangement and connectivity of these moieties are critical to its chemical properties and potential biological activity. Therefore, a robust elucidation strategy is paramount. Our approach is not linear but convergent, where data from each technique corroborates and refines the structural hypothesis.
The overall workflow is designed to first confirm the elemental composition and identify key functional groups, then map the precise atomic connectivity, and finally, determine the three-dimensional architecture.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Mass and Functional Groups
The initial steps aim to confirm the molecular identity at a fundamental level: its mass, elemental composition, and the types of chemical bonds present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before delving into complex connectivity, we must confirm the elemental formula. Low-resolution MS provides nominal mass, but HRMS is essential for generating an exact mass, which provides high confidence in the elemental composition, ruling out isobaric interferences. Electrospray Ionization (ESI) is the method of choice due to the presence of acidic (carboxylic acid) and basic (amide) functionalities, which are readily ionized.
Protocol: ESI-HRMS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Analyze in both positive and negative ion modes to maximize information.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
-
Mass Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
-
Data Analysis: Compare the measured exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) with the theoretical mass calculated for C₁₁H₁₀FNO₃.
Trustworthiness: The self-validating nature of this protocol lies in the high mass accuracy. An observed mass within 5 ppm of the theoretical mass for C₁₁H₁₀FNO₃ provides extremely high confidence in the elemental formula.
Data Presentation: Expected HRMS Ions
| Ion Species | Theoretical m/z |
|---|---|
| [M+H]⁺ | 224.0717 |
| [M+Na]⁺ | 246.0536 |
| [M-H]⁻ | 222.0572 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the functional groups hypothesized from the molecular formula. The spectrum of this molecule is expected to be rich with characteristic absorptions. The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid, which is a key structural feature.[5][6][7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the key functional groups.
Trustworthiness: The combination of multiple, distinct peaks provides a unique fingerprint. The simultaneous observation of a broad O-H, two C=O stretches, an N-H stretch, and a C-F stretch strongly supports the proposed structure over other isomers.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |
| Amide | N-H Stretch | ~3300 | Medium, Sharp |
| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Intense |
| Amide | C=O Stretch (Amide I) | 1680 - 1650 | Strong, Intense |
| Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
| Aryl-Fluoride | C-F Stretch | 1300 - 1200 | Strong, Intense |
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules in solution. A suite of 1D and 2D experiments is required to piece together the molecular puzzle, assigning every proton and carbon and, crucially, establishing the connections between the isolated structural fragments.[8]
Caption: Logical flow of NMR experiments for connectivity mapping.
Protocol: General NMR Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred to ensure the acidic and amide protons are observable.
-
1D Spectra: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
2D Spectra: Acquire gCOSY, gHSQC, and gHMBC experiments. Optimization of the HMBC experiment for a long-range coupling constant of ~8 Hz is standard for detecting 2- and 3-bond correlations.
1D NMR Spectra (¹H, ¹³C, ¹⁹F)
Expertise & Experience:
-
¹H NMR: We anticipate distinct regions. The downfield region (>10 ppm) should show the carboxylic acid proton. The aromatic region (7-8 ppm) will show four protons with complex splitting due to H-H and H-F couplings. The amide proton will be a singlet or broad singlet around 8-10 ppm. The upfield region (<2 ppm) is characteristic of the four cyclopropane protons, which are expected to be diastereotopic and form a complex AA'BB' system.[9]
-
¹³C NMR: The number of unique carbon signals should match the structure (11 expected). Two carbonyls will be downfield (~170 ppm). The six aromatic carbons will appear between 110-165 ppm, with the carbon directly bonded to fluorine showing a large ¹JCF coupling and a characteristic chemical shift.[10] Three aliphatic carbons (one quaternary, two CH₂) for the cyclopropane ring will be significantly upfield (<40 ppm).
-
¹⁹F NMR: This simple but crucial experiment should show a single resonance, confirming the presence of one unique fluorine environment. Its coupling pattern will reflect its position on the aromatic ring.[8][11]
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom(s) | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Features |
|---|---|---|---|
| -COOH | > 12.0 (br s, 1H) | ~172 | Exchangeable proton |
| -CONH- | ~9.5 (s, 1H) | ~168 | Amide proton |
| C-F (Aromatic) | - | ~162 (d, ¹JCF ≈ 245 Hz) | Large C-F coupling |
| Aromatic C-H | 7.0 - 7.6 (m, 4H) | 110 - 131 | Complex splitting due to F |
| C(CO)₂ (Quat.) | - | ~35 | Quaternary cyclopropane C |
| -CH₂- (Cyclo.) | 1.5 - 1.8 (m, 4H) | ~22 | Diastereotopic protons |
2D NMR Spectra (COSY, HSQC, HMBC)
Expertise & Experience: While 1D NMR suggests the pieces, 2D NMR connects them.
-
COSY will establish the proton-proton correlations within the fluorophenyl ring and confirm the four cyclopropane protons belong to a single spin system.
-
HSQC provides the definitive link between each proton and its directly attached carbon, allowing for unambiguous assignment of the CH and CH₂ signals in the ¹³C spectrum.
-
HMBC is the final arbiter of connectivity. It reveals correlations over 2-3 bonds, linking the fragments. The causality is key: observing a correlation from the amide N-H to the cyclopropane C =O confirms the central amide bond.
Trustworthiness: The network of HMBC correlations provides a redundant, self-validating map of the molecule. For example, the cyclopropane protons should show correlations to both carbonyl carbons and the quaternary cyclopropane carbon, locking that fragment's structure in place.
Data Presentation: Key Expected HMBC Correlations
| Proton(s) | Correlates to Carbon(s) | Structural Information Confirmed |
|---|---|---|
| Amide NH | Amide C =O, Aromatic C -N | Confirms amide link to phenyl ring |
| Cyclopropane CH ₂ | Carboxyl C =O, Amide C =O, Quaternary C | Confirms cyclopropane attachment to both carbonyls |
| Aromatic CH | Aromatic C -N, Other aromatic C 's | Confirms substitution pattern on the ring |
Definitive Proof: Single Crystal X-ray Crystallography
Expertise & Experience: While the combination of MS and NMR provides overwhelming evidence for the structure, X-ray crystallography offers the ultimate, unambiguous proof.[12][13] It moves from a 2D connectivity map to a precise 3D model, revealing exact bond lengths, angles, and intermolecular interactions in the solid state. Obtaining a diffraction-quality single crystal is often the most challenging step.[14][15]
Protocol: Structure Determination by X-ray Crystallography
-
Crystallization:
-
Purity: Start with high-purity material (>98%).
-
Screening: Screen various solvents and solvent systems (e.g., ethanol, ethyl acetate, acetone, and their mixtures with anti-solvents like hexane).
-
Method: Employ slow evaporation or vapor diffusion techniques in a vibration-free environment to promote the growth of single crystals of sufficient size (>0.1 mm).[12][15]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).
-
-
Structure Solution & Refinement:
-
Process the diffraction data to determine the unit cell and space group.
-
Solve the structure using direct methods, which is standard for small molecules.
-
Refine the atomic positions, assigning atoms to the electron density map. The final refined structure should have a low R-factor (< 0.05) for high confidence.
-
Trustworthiness: The result is a complete 3D model of the molecule. This method not only confirms the constitution determined by NMR but also reveals its conformation and packing in the crystal lattice. Hydrogen bonding patterns, such as the classic carboxylic acid dimer motif, would be directly observable.
Caption: Workflow for single-crystal X-ray analysis.
Conclusion
The structural elucidation of 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a testament to the power of a multi-modal analytical strategy. By logically progressing from elemental formula confirmation (HRMS) and functional group identification (IR) to detailed connectivity mapping (1D and 2D NMR), a high-confidence structural hypothesis is built. Each step provides data that validates the previous one. The final, definitive confirmation via single-crystal X-ray crystallography provides an unambiguous three-dimensional structure, completing the elucidation process. This rigorous, self-validating approach ensures the highest level of scientific integrity, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
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